molecular formula C22H25N3O5S B12054709 Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12054709
M. Wt: 443.5 g/mol
InChI Key: KXASKXHCRYRFJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps, starting with the preparation of the quinoline and thiazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline and thiazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl (2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their side chains, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-hydroxy-2-oxo-1-pentylquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H25N3O5S/c1-3-5-8-11-25-16-10-7-6-9-15(16)19(27)18(21(25)29)20(28)24-22-23-14(13-31-22)12-17(26)30-4-2/h6-7,9-10,13,27H,3-5,8,11-12H2,1-2H3,(H,23,24,28)

InChI Key

KXASKXHCRYRFJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O

Origin of Product

United States

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